1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)19-20-18(21-24-19)15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNICKZMXZVARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-2-one moiety. One common method includes the reaction of benzylamine with phenylacetic acid to form an intermediate, which is then cyclized with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of compounds containing the 1,2,4-oxadiazole moiety is their antimicrobial properties . Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted that a specific oxadiazole-containing compound showed a minimum inhibitory concentration (MIC) of 4 µM against MRSA strains, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 4 | MRSA ATCC 43300 |
| Compound B | 6.25 | S. aureus ATCC 29213 |
| Compound C | 12.5 | S. aureus ATCC 29213 |
Antitumor Activity
The compound has also been evaluated for its anticancer properties . Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a specific derivative demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range .
Table 2: Antitumor Activity of Selected Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5 | MCF-7 (Breast Cancer) |
| Compound E | 8 | HT-29 (Colon Cancer) |
| Compound F | 10 | HCT116 (Colon Cancer) |
Neurological Applications
In neurological research, compounds similar to 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have been investigated as potential antagonists for neuroreceptors . Notably, studies have shown that certain oxadiazole derivatives can selectively antagonize muscarinic receptors involved in cognitive functions and could potentially be used in treating neurological disorders such as Alzheimer's disease .
Table 3: Neurological Activity of Oxadiazole Derivatives
| Compound | Receptor Target | Effect |
|---|---|---|
| Compound G | Muscarinic M4 | Antagonist |
| Compound H | NMDA NR2B | Antagonist |
Case Studies and Research Findings
Several case studies have provided insights into the effectiveness of oxadiazole derivatives:
- Antibacterial Case Study : A study published in MDPI found that a novel oxadiazole derivative exhibited potent antibacterial activity against MRSA strains with no observed toxicity at therapeutic concentrations .
- Anticancer Case Study : Research conducted by ACS Publications demonstrated that a series of oxadiazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
- Neurological Case Study : A high-throughput screening campaign identified several small molecule antagonists targeting RXFP3 receptors that included oxadiazole structures, suggesting potential therapeutic avenues for neurological conditions .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Varying Oxadiazole Substituents
Compound A : 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Key Difference : Propyl group replaces the phenyl substituent on the oxadiazole.
- Impact : Alkyl chains (e.g., propyl) increase lipophilicity but reduce aromatic interactions. This may lower binding affinity to targets requiring π-stacking (e.g., enzyme active sites) compared to the phenyl-substituted analog .
Compound B: 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid ()
- Key Difference : Bromophenyl group and carboxylic acid substituent.
- The carboxylic acid group introduces solubility but may limit CNS penetration due to ionization .
Compound C : Butalamine (N′,N′-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine) ()
- Key Difference : Ethylenediamine and dibutylamine substituents.
- Impact: The amine groups enable hydrogen bonding, contributing to vasodilatory activity. However, the lack of a pyrrolidinone core reduces structural rigidity compared to the target compound .
Analogs with Different Heterocyclic Moieties
Compound D : 1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one derivatives ()
- Key Difference : Triazole sulfonylidene replaces oxadiazole.
- Impact: The triazole’s hydrogen-bonding capacity and sulfonyl group enhance nootropic activity by targeting cholinergic or glutamatergic receptors. However, the oxadiazole in the target compound may offer superior metabolic stability .
Compound E: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
- Key Difference: Oxazole and tetrahydroquinoline substituents.
- Impact: The oxazole’s smaller size and reduced electronegativity compared to oxadiazole may alter binding kinetics.
Therapeutic Potential and Pharmacokinetic Profiles
Research Findings and Limitations
- Nootropic Potential: The target compound’s oxadiazole and benzyl groups position it as a candidate for CNS disorders, though in vivo validation is needed .
- Synthetic Challenges : Substituents on the oxadiazole (e.g., phenyl vs. propyl) require precise optimization to balance lipophilicity and target engagement .
- Computational Insights : Density-functional theory (DFT) methods () and crystallographic tools like SHELX () can predict electronic properties and refine synthetic routes, but experimental validation remains critical .
Biological Activity
1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological applications. This compound combines a pyrrolidin-2-one core with a benzyl group and a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Structural Overview
The chemical structure of this compound can be represented as follows:
The compound features:
- Pyrrolidin-2-one : A cyclic amide that contributes to the compound's stability.
- Benzyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
- 1,2,4-Oxadiazole Ring : Known for its potential in various pharmacological activities.
The precise mechanism of action for this compound is not fully elucidated; however, oxadiazoles are known to exhibit multiple biological activities through various pathways:
Antimicrobial Activity
A study evaluating the antibacterial activity of related pyrrolidine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. This suggests that compounds similar to this compound may also possess significant antimicrobial properties .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 1-Benzyl... | 0.0039 - 0.025 | S. aureus, E. coli |
| PA-1 | 0.025 | C. albicans, E. coli |
| Other Pyrrolidine Derivatives | Varies | Various Bacterial Strains |
Anticancer Activity
Research has indicated that oxadiazole derivatives can inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells . Specific studies on this compound are necessary to confirm these effects.
Case Studies
A notable study focused on the synthesis and biological evaluation of oxadiazole derivatives demonstrated that modifications on the oxadiazole ring significantly influenced their biological activities. The introduction of different substituents on the phenyl ring was found to enhance antibacterial activity .
In another case study involving pyrrolidine derivatives, it was observed that electron-donating groups on the phenyl ring improved antimicrobial efficacy against both gram-positive and gram-negative bacteria .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?
Multi-step synthesis involving cyclization reactions under controlled conditions (e.g., toluene or DMF as solvents, nickel perchlorate catalysts) is commonly employed. Reaction parameters such as temperature (80–120°C) and pH must be rigorously monitored to avoid side reactions and improve yields. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for structural characterization?
X-ray crystallography (using SHELX programs for refinement) is ideal for resolving stereochemical details and confirming the oxadiazole-pyrrolidinone core . Complementary techniques include NMR (¹H/¹³C for functional group analysis), FTIR (to identify carbonyl and oxadiazole vibrations), and high-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What are the solubility and stability profiles of this compound under varying conditions?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies recommend storage at –20°C in inert atmospheres to prevent oxadiazole ring hydrolysis or pyrrolidinone degradation under prolonged light/heat exposure .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity data?
Molecular docking (e.g., using AutoDock or Schrödinger Suite) can predict binding affinities to targets like kinases or GPCRs. If experimental IC50 values contradict in silico results, re-evaluate force field parameters, solvent models, or ligand protonation states. Free energy perturbation (FEP) calculations may refine binding mode predictions .
Q. What structural modifications enhance selectivity against cancer cell lines while minimizing off-target effects?
Structure-activity relationship (SAR) studies suggest substituting the benzyl group with electron-withdrawing substituents (e.g., -CF₃) or replacing the phenyl-oxadiazole moiety with heteroaromatic rings (e.g., thiophene) to improve target specificity. Comparative bioactivity tables (e.g., IC50 values for HCT116 vs. normal cells) guide analog design .
Q. How do reaction intermediates influence the formation of synthetic impurities?
Impurities often arise from incomplete cyclization or oxidation of the pyrrolidinone ring. LC-MS monitoring of intermediates (e.g., amine precursors or oxadiazole intermediates) combined with kinetic studies can identify critical control points. Mitigation strategies include optimizing stoichiometry of nitrile oxide precursors and using scavenger resins .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. For fungal targets, broth microdilution assays (CLSI M38 guidelines) assess growth inhibition. Synergy studies with β-lactam antibiotics can reveal potentiating effects .
Methodological Considerations
Q. How to validate target engagement in cellular models?
Use fluorescent probes (e.g., ST-1628 derivatives) with oxadiazole cores for competitive binding assays. Confocal microscopy or flow cytometry can quantify cellular uptake and colocalization with biomarkers (e.g., tubulin for anticancer activity) .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Prodrug approaches (e.g., esterification of the pyrrolidinone carbonyl) enhance oral bioavailability. Pharmacokinetic modeling (e.g., using GastroPlus) predicts absorption/distribution, while metabolite identification via LC-MS/MS guides structural optimization .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across research groups?
Cross-validate assay conditions (e.g., cell line authenticity, serum concentration, incubation time). Meta-analyses of published IC50 values (see table below) and standardized protocols (e.g., MTT vs. resazurin assays) reduce variability. Consider batch-to-batch compound purity as a confounding factor .
| Compound Variant | HCT116 IC50 (µM) | MCF7 IC50 (µM) | Reference |
|---|---|---|---|
| Parent compound | 10–20 | 15–25 | |
| 4-CF₃-phenoxy analog | 0.47–2.0 | 1.5–3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
